![molecular formula C6H9N3O2 B070252 1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) CAS No. 185451-43-8](/img/structure/B70252.png)
1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TK216 是一种有效的 E26 转化特异性 (ETS) 转录因子抑制剂。 它尤其以其抑制 EWS-FLI1 与 RNA 解旋酶 A 之间相互作用的能力而闻名,使其成为癌症研究中的一个有希望的化合物,特别是在治疗尤因肉瘤方面 .
准备方法
合成路线和反应条件
TK216 的合成涉及多个步骤,从市售原料开始。关键步骤包括:
核心结构的形成: TK216 的核心结构通过一系列缩合和环化反应合成。
官能团修饰: 通过取代反应将各种官能团引入核心结构。
纯化: 使用重结晶和色谱等技术对最终产物进行纯化,以达到高纯度。
工业生产方法
TK216 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
间歇反应: 在工业反应器中进行大规模间歇反应。
连续流动过程: 采用连续流动过程以提高效率和产量。
质量控制: 实施严格的质量控制措施以确保最终产品的稳定性和纯度。
化学反应分析
反应类型
TK216 经历各种化学反应,包括:
氧化: TK216 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰化合物中的某些官能团。
取代: 取代反应通常用于引入或修饰官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在取代反应中使用卤素、烷基化试剂和亲核试剂等试剂。
主要产物
这些反应形成的主要产物包括具有修饰官能团的各种 TK216 衍生物,这些衍生物可以进一步研究其生物活性。
科学研究应用
Overview
Numerous studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth.
Case Studies
- FLT3 Inhibition : A derivative of 1H-pyrazole-3-carboxamide exhibited strong inhibitory activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), outperforming the reference compound FN-1501 . This highlights its potential in treating acute myeloid leukemia.
- Aurora Kinase Inhibition : Several pyrazole derivatives were evaluated for their ability to inhibit Aurora-A kinase. One study reported a compound with an IC50 of 0.16 µM, indicating significant anticancer efficacy against HCT116 and MCF7 cell lines .
Data Table: Anticancer Activity of Selected Pyrazole Derivatives
Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 8t | MV4-11 | 1.22 | FLT3 Inhibition |
Compound 21 | HCT116 | 0.39 | Aurora-A Kinase Inhibition |
Compound 22 | MCF7 | 0.01 | Cytotoxicity via Cell Cycle Arrest |
Compound 35 | Huh-7 | 1.1 | Induction of Apoptosis |
Overview
The inhibition of kinases is a critical mechanism for the treatment of various cancers and other diseases. Pyrazole derivatives have been identified as effective inhibitors of several kinases, including CDK2, CDK4, and FLT3.
Case Studies
- FXIa Inhibition : Research has identified pyrazole derivatives as potential FXIa inhibitors, with one lead compound demonstrating an IC50 of 90.37 nM . This suggests a dual role in anticoagulation and cancer therapy.
- CDK Inhibition : A series of pyrazole derivatives were synthesized and tested for CDK inhibition, showing comparable efficacy to existing drugs like carboplatin .
Data Table: Kinase Inhibition Potency
Compound ID | Kinase Target | IC50 (nM) | Reference Compound IC50 (nM) |
---|---|---|---|
Compound 8t | FLT3 | 0.089 | FN-1501 (2.33) |
Compound X | CDK2 | 0.719 | Carboplatin (varies) |
Compound Y | FXIa | 90.37 | N/A |
Overview
Understanding the mechanisms by which pyrazole derivatives exert their biological effects is crucial for further development and optimization.
Case Studies
- Binding Studies : Molecular docking studies have elucidated the binding modes of pyrazole derivatives with their targets, providing insights into structure-activity relationships (SAR) .
- Cell Cycle Analysis : Studies have shown that certain pyrazole compounds induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .
作用机制
TK216 通过直接结合 EWS-FLI1 融合蛋白发挥作用,抑制其与 RNA 解旋酶 A 的相互作用。 这种破坏导致 EWS-FLI1 介导的转录活性的抑制,从而导致癌细胞增殖减少和凋亡增加 .
相似化合物的比较
类似化合物
YK-4-279: 另一种以不同结合特性靶向 EWS-FLI1 的 ETS 抑制剂。
ET-743: 一种海洋来源的化合物,也通过不同的机制靶向转录因子。
曲妥珠单抗: 类似于 ET-743,它结合 DNA 的小沟并影响转录因子的活性。
TK216 的独特性
TK216 的独特性在于其对 EWS-FLI1 和 RNA 解旋酶 A 相互作用的特异性抑制。 这种特异性提供了一种针对性的方法来治疗由 EWS-FLI1 驱动的癌症,例如尤因肉瘤,与其他抑制剂相比,可能具有更少的脱靶效应 .
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
1H-Pyrazole-3-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anti-cancer and kinase inhibitors. This article focuses on the biological activity of the compound 1H-Pyrazole-3-carboxamide, 2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) , highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
The biological activity of 1H-Pyrazole-3-carboxamide compounds is primarily attributed to their ability to inhibit various kinases involved in cell proliferation and survival. Key targets include:
- FLT3 (Fms-like tyrosine kinase 3) : Essential for hematopoiesis and implicated in acute myeloid leukemia (AML).
- CDKs (Cyclin-dependent kinases) : Critical regulators of the cell cycle.
Inhibition Potency
Recent studies demonstrate that derivatives exhibit potent inhibitory effects against FLT3 and CDK kinases. For instance, compound 8t has shown an IC50 of 0.089 nM against FLT3 and 0.719 nM against CDK2, making it a promising candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the pyrazole ring significantly influence biological activity. Notably:
- Pyrimidine-fused heterocycles at position 4 enhance FLT3 and CDK inhibition.
- The presence of dimethyl groups in the structure improves binding affinity to target kinases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of various 1H-pyrazole-3-carboxamide derivatives:
Compound | Target | IC50 (nM) | Cell Line | Activity |
---|---|---|---|---|
8t | FLT3 | 0.089 | MV4-11 | Strong anti-proliferative |
FN-1501 | FLT3 | 2.33 | N/A | Moderate inhibition |
Compound A | CDK2 | 0.719 | N/A | High potency |
Compound B | CDK4 | 0.770 | N/A | High potency |
Case Study 1: Anti-Cancer Activity
A series of pyrazole derivatives were evaluated for their anti-cancer properties against various cell lines including MCF7 and A549. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to over 40 µM depending on the specific derivative tested .
Case Study 2: Kinase Inhibition
In a study focusing on kinase inhibition, compound 8t was noted for its ability to inhibit multiple FLT3 mutants effectively, showcasing its potential as a broad-spectrum kinase inhibitor for AML treatment .
Toxicity Profile
The toxicity of pyrazole derivatives has been assessed using mammalian cell lines (e.g., Vero cells). Most derivatives demonstrated low cytotoxicity with CC50 values exceeding 500 µM, indicating a favorable safety profile for further development .
属性
IUPAC Name |
N,2-dimethyl-3-oxo-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3,8H,1-2H3,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAGKJOZKWNTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)N(N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。